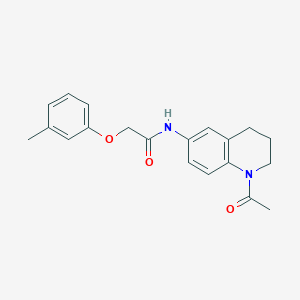
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the acetamide class. It features a tetrahydroquinoline moiety, recognized for its presence in various biologically active molecules. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N2O3 with a molecular weight of approximately 302.4 g/mol. The structure includes a tetrahydroquinoline ring fused with an acetamide functional group and a phenoxy group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₂O₃ |
| Molecular Weight | 302.4 g/mol |
| CAS Number | 941871-39-2 |
Pharmacological Properties
Research indicates that compounds featuring the tetrahydroquinoline structure exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that tetrahydroquinoline derivatives possess significant antibacterial and antifungal properties. The presence of the acetamide and phenoxy groups may enhance these effects by improving solubility and bioavailability.
- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, which may contribute to its protective effects against oxidative stress-related diseases.
- CNS Activity : Tetrahydroquinoline derivatives are known to interact with neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders due to their ability to modulate acetylcholine levels.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and oxidative stress.
- Receptor Modulation : It may act on various receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and uptake.
- Antioxidant Mechanisms : By scavenging free radicals and enhancing cellular antioxidant defenses, the compound may mitigate oxidative damage.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds within the same class:
- A study published in Medicinal Chemistry highlighted that tetrahydroquinoline derivatives exhibit promising antimicrobial activity against resistant strains of bacteria .
- Another research paper investigated the neuroprotective effects of related compounds in animal models of neurodegeneration, showing significant improvements in cognitive function .
- In vitro assays have demonstrated that these compounds can effectively inhibit key enzymes involved in inflammation pathways, suggesting potential therapeutic roles in inflammatory diseases .
Propriétés
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-5-3-7-18(11-14)25-13-20(24)21-17-8-9-19-16(12-17)6-4-10-22(19)15(2)23/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGVNHZHTUTHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














